6-Oxospiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the ketone and carboxylic acid functionalities. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation and carboxylation steps are employed to introduce the ketone and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
6-Oxospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Oxospiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can provide unique binding properties, enhancing its interaction with these targets. The ketone and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar in structure but with an oxygen atom in the spirocyclic ring.
6-Azaspiro[2.5]octane-1-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring.
6-Thiaspiro[2.5]octane-1-carboxylic acid: Contains a sulfur atom in the spirocyclic ring.
Uniqueness
6-Oxospiro[2.5]octane-1-carboxylic acid is unique due to its specific combination of a spirocyclic structure with ketone and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-oxospiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWZXQXQJZMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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